molecular formula C18H25FN2O2 B4446361 1-(4-FLUOROBENZOYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE

1-(4-FLUOROBENZOYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4446361
M. Wt: 320.4 g/mol
InChI Key: RGZIXQJUFHMPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROBENZOYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZOYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-fluorobenzoyl group: This step involves the acylation of the piperidine ring with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the pentan-3-yl group: This can be done through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZOYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of piperidine derivatives with biological targets.

    Medicine: Potential use as a therapeutic agent for treating various conditions.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZOYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE likely involves interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzoyl)-N-(pentan-3-yl)piperidine-4-carboxamide
  • 1-(4-Methylbenzoyl)-N-(pentan-3-yl)piperidine-4-carboxamide
  • 1-(4-Methoxybenzoyl)-N-(pentan-3-yl)piperidine-4-carboxamide

Uniqueness

1-(4-FLUOROBENZOYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-pentan-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-3-16(4-2)20-17(22)13-9-11-21(12-10-13)18(23)14-5-7-15(19)8-6-14/h5-8,13,16H,3-4,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZIXQJUFHMPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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